molecular formula C15H13FO4 B2627468 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 915918-66-0

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B2627468
CAS No.: 915918-66-0
M. Wt: 276.263
InChI Key: SPVHEXMEEOBABP-UHFFFAOYSA-N
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Description

Benzyl Ether Linkage

The benzyl ether group (-O-CH₂-C₆H₄-F) connects the 3-fluorophenyl moiety to the benzoic acid core via an oxygen atom. This linkage introduces rotational flexibility, allowing the benzyl ring to adopt multiple conformations relative to the main aromatic system. However, steric hindrance between the fluorine atom (position 3′ of the benzyl group) and the methoxy group (position 3 of the benzoic acid) may restrict free rotation, favoring specific dihedral angles.

Substituent Orientation and Electronic Effects

  • Methoxy Group (Position 3) : The electron-donating methoxy group increases electron density at position 3, potentially influencing hydrogen bonding with the carboxylic acid group.
  • Fluorine Atom (Position 3′ of Benzyl) : The electronegative fluorine atom induces a dipole moment in the benzyl ring, affecting intermolecular interactions such as dipole-dipole forces and π-π stacking.
  • Carboxylic Acid Group (Position 1) : This group enables hydrogen bonding, a critical factor in crystal packing and solubility.

Comparative analysis with 4-[(4-fluorobenzyl)oxy]-3-methoxybenzoic acid (PubChem CID 961594) reveals that fluorine positioning alters electronic distribution. In the 3-fluoro derivative, the meta-fluorine creates an asymmetrical charge distribution, whereas para-fluorine in the 4-fluoro analog results in a more symmetric dipole.

Crystallographic Considerations and Conformational Isomerism

While crystallographic data for this compound remains unpublished, insights can be extrapolated from related structures.

Hydrogen Bonding Networks

Benzoic acid derivatives typically form dimeric structures via carboxylic acid hydrogen bonds. For example, 4-methoxy-3-(trifluoromethyl)benzoic acid (CAS 213598-09-5) exhibits O-H···O hydrogen bonds between carboxyl groups, creating a cyclic dimer. In the title compound, similar dimerization is expected, with additional weak interactions involving the methoxy and benzyl ether oxygen atoms.

Conformational Isomerism

The benzyl ether linkage permits rotation around the C-O bond, yielding conformational isomers. In the 3-fluoro derivative, steric clashes between the fluorine atom and adjacent substituents may stabilize specific conformers. For instance, a staggered conformation could minimize repulsion between the fluorine and methoxy groups, whereas eclipsed conformations might be energetically disfavored.

Predicted Crystal Packing

The molecule’s planar benzoic acid core and polar functional groups suggest a layered crystal structure. Fluorine’s hydrophobic character may drive segregation of fluorinated regions, while hydrogen bonds anchor molecules into sheets or chains. This packing behavior is observed in 3′-fluoro-2-methoxybiphenyl-4-carboxylic acid (PubChem CID 46312928), where fluorine and methoxy groups contribute to a herringbone arrangement.

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVHEXMEEOBABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain targets, while the methoxybenzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid
  • Molecular Formula : C₁₅H₁₃ClO₄
  • Molecular Weight : 293.72 g/mol
  • Key Differences : Substitution of fluorine with chlorine increases molecular weight and lipophilicity (Cl has higher atomic mass and hydrophobicity than F). The chlorine atom’s larger size may introduce steric hindrance in biological interactions.
  • Applications : Used as a chemical intermediate in pharmaceutical research .
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
  • Molecular Formula : C₁₅H₁₂Cl₂O₄
  • Molecular Weight : 327.17 g/mol
  • This compound is utilized in specialty chemical synthesis .
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid
  • Molecular Formula : C₁₅H₁₃ClO₄
  • Molecular Weight : 293.72 g/mol
  • Key Differences : Chlorine at the 4-position (para) instead of 3-position (meta) alters electronic distribution, which may affect binding affinity in receptor-ligand interactions .

Non-Halogenated Analogs

4-Benzyloxy-3-methoxybenzoic acid
  • Molecular Formula : C₁₅H₁₄O₄
  • Molecular Weight : 258.27 g/mol
  • Key Differences : Absence of fluorine reduces metabolic stability and lipophilicity. This compound is a common precursor in synthesizing halogenated derivatives .
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid
  • Molecular Formula : C₁₆H₁₆O₄
  • Molecular Weight : 272.29 g/mol
  • Key Differences : A methyl group replaces fluorine, decreasing electronegativity and increasing steric bulk. This modification may reduce binding specificity in enzyme inhibition studies .

Functional Group Variants

4-[(3-Fluorobenzyl)oxy]-2-hydroxybenzaldehyde
  • Molecular Formula : C₁₄H₁₁FO₃
  • Molecular Weight : 246.24 g/mol
  • Key Differences : A hydroxyl group replaces the methoxy substituent, and a formyl group substitutes the carboxylic acid. This structure is more reactive due to the aldehyde’s electrophilic nature .
4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid
  • Molecular Formula: C₁₄H₁₂ClNO₃
  • Molecular Weight : 277.71 g/mol
  • Key Differences: An amino group replaces the methoxy substituent, enhancing hydrogen-bonding capacity and altering acidity (pKa ~5.0 for –NH₂ vs. ~4.7 for –COOH) .

Biological Activity

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C₁₅H₁₃FO₄ and a molecular weight of 276.26 g/mol. This compound features a methoxy group and a fluorobenzyl ether, which enhance its lipophilicity and biological activity, making it a subject of interest in chemical and pharmaceutical research. The presence of the fluorine atom is particularly significant as it contributes to the compound's unique chemical properties and biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition or modulation of various biological pathways, making it relevant for pharmacological applications.

The mechanism of action for this compound involves:

  • Enzyme Inhibition: The fluorobenzyl group enhances the binding affinity to various enzymes, potentially inhibiting their activity.
  • Receptor Binding: The compound may also interact with specific receptors, modulating their function and influencing cellular responses.

Pharmacological Applications

Research has indicated that this compound shows promise in several pharmacological areas:

  • Anti-inflammatory Activity: Studies suggest that compounds with similar structures exhibit anti-inflammatory effects, which could be explored for therapeutic use.
  • Antioxidant Properties: The compound may possess antioxidant activity, contributing to its potential in treating oxidative stress-related conditions.
  • Anti-cancer Potential: Preliminary studies indicate that it may affect cancer cell viability, warranting further investigation into its anti-cancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(2-Fluorobenzyloxy)phenylboronic acidContains a boronic acid groupUseful in Suzuki coupling reactions
2,6-Difluoro-3-(2’-fluorobenzyloxy)phenylboronic acidAdditional fluorine atomsEnhanced reactivity due to multiple fluorines
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acidSimilar structure but different positioning of fluorineVariation in biological activity due to structural changes

This table illustrates how variations in structure can influence biological activity and reactivity, highlighting the importance of specific functional groups.

Study on Enzyme Interaction

A significant study focused on the interaction of this compound with human serum albumin (HSA). The findings indicated that:

  • The compound binds effectively to HSA, which plays a crucial role in drug distribution and bioavailability.
  • Fluorescence quenching assays demonstrated that the binding affinity varies with pH levels (6.0, 7.4, and 8.0), suggesting its potential for targeted drug delivery systems under physiological conditions .

Anti-Cancer Activity Assessment

Another research effort evaluated the anti-cancer properties of this compound against doxorubicin-sensitive K562 leukemia cells:

  • Cell Viability Assay Results:
    • At a concentration of 10 mM, cell viability decreased significantly over time (90.31% at 72 hours).
    • In doxorubicin-resistant K562/Dox cells, treatment led to a reduction in viability (66.32% at 96 hours), indicating potential effectiveness against resistant cancer cells .

These findings underscore the compound's potential as a lead candidate for further drug development aimed at treating various cancers.

Q & A

Q. What are the standard synthetic routes for 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoic acid, and how are competing substitution sites managed?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A common route involves reacting 3-methoxy-4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 12–24 hours . Competing substitution at other hydroxyl groups is minimized by using stoichiometric control of the benzyl bromide and optimizing reaction temperature. Post-synthesis purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures product purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzyl integration at δ 5.2–5.4 ppm for -OCH₂-; methoxy at δ 3.8–3.9 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>97% by area under the curve) .
  • Mass Spectrometry : High-resolution MS (ESI+) verifies molecular weight (e.g., [M+H]⁺ at m/z 275.08 for C₁₅H₁₂FO₄) .

Q. What are the primary biological applications explored for this compound?

  • Methodological Answer : It is studied as a building block for bioactive molecules, particularly in:
  • Anti-inflammatory Research : Acts as a COX-2 inhibitor precursor; fluorination enhances metabolic stability .
  • Anticancer Probes : Modifies apoptosis pathways in vitro (e.g., IC₅₀ values in MCF-7 breast cancer cells via MTT assays) .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorobenzyl ether formation be addressed?

  • Methodological Answer : Regioselectivity is controlled by:
  • Directing Groups : The methoxy group at the 3-position directs substitution to the 4-hydroxy position via steric and electronic effects .
  • Microwave-Assisted Synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 80°C, 30 minutes vs. 24 hours conventionally) .
  • Computational Modeling : DFT calculations predict transition-state energies to optimize reaction conditions .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) arise from:
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentrations, or incubation times .
  • Compound Stability : Hydrolysis of the ester (if present) under physiological pH affects activity; stability studies (e.g., LC-MS monitoring) are critical .
  • Statistical Validation : Replicate experiments (n ≥ 3) with ANOVA analysis minimize false positives .

Q. How does fluorination impact the compound’s pharmacokinetic properties?

  • Methodological Answer : Fluorine’s electronegativity enhances:
  • Lipophilicity : LogP increases by ~0.5 units (measured via shake-flask method), improving membrane permeability .
  • Metabolic Stability : Reduces CYP450-mediated oxidation (confirmed via liver microsome assays; t₁/₂ increases by 2-fold vs. non-fluorinated analogs) .

Q. What synthetic modifications improve yield in large-scale reactions?

  • Methodological Answer :
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency (yield increases from 65% to 85%) .
  • Flow Chemistry : Continuous flow reactors reduce reaction time (2 hours) and improve consistency (RSD < 5%) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .

Safety and Handling

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Mitigation : Use fume hoods, PPE (gloves, goggles), and store at 4–8°C under inert atmosphere .

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